4-Fluoro-2-phenyl-1,3-benzothiazole

Medicinal chemistry Drug design Physicochemical profiling

Discontinued or long lead-times for niche fluorinated benzothiazoles delay SAR programs. 4-Fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-92-1) is the distinct 4-fluoro regioisomer needed for structure-activity comparisons. • Supports PET-tracer precursor synthesis targeting amyloid-β plaques (nanomolar Ki values for the 2-phenylbenzothiazole class). • Enables coordination chemistry studies where the 4-F substituent modulates Ru(II)/Os(II) complex potency by >10-fold vs. free ligands. • Supplied as a research-only building block; ≥98% purity with full QA documentation. Standard global shipping; not DOT-regulated.

Molecular Formula C13H8FNS
Molecular Weight 229.27 g/mol
CAS No. 1629-92-1
Cat. No. B13014751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-phenyl-1,3-benzothiazole
CAS1629-92-1
Molecular FormulaC13H8FNS
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C13H8FNS/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H
InChIKeyCDTAWXASQSOOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-phenyl-1,3-benzothiazole: Chemical Identity & Structure


4-Fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-92-1, molecular formula C13H8FNS, molecular weight 229.27 g/mol) is a fluorinated aromatic heterocyclic compound belonging to the 2-phenylbenzothiazole class [1]. This compound features a benzothiazole core (a benzene ring fused to a thiazole ring) with a phenyl substituent at the 2-position and a fluorine atom located at the 4-position of the phenyl ring . The compound is commercially available from multiple vendors with purities ranging from 95% to 98%, and is supplied exclusively for research and development purposes . It is structurally distinguished from its regioisomer 2-(4-fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1), which has the fluorine atom at the 4′-position of the phenyl substituent rather than on the benzothiazole core itself [1].

Non-Interchangeability of 4-Fluoro-2-phenyl-1,3-benzothiazole


Fluorine substitution in benzothiazole derivatives produces non-linear changes in biological and physicochemical properties that preclude simple analog substitution. The introduction of a fluorine atom into the benzothiazole scaffold dramatically alters molecular properties due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and increased lipid solubility [1]. Critically, the position of fluorine substitution (4-position of the phenyl ring on the benzothiazole core vs. 4′-position of the pendant phenyl group) yields distinct regioisomers with divergent binding affinities, metabolic stability, and brain uptake kinetics [2]. Structure-activity relationship studies of 2-phenylbenzothiazoles reveal that changes in substituent position and electronic character result in orders-of-magnitude differences in target binding and selectivity [3]. Consequently, substituting 4-fluoro-2-phenyl-1,3-benzothiazole with non-fluorinated analogs or regioisomers in research protocols may fundamentally alter experimental outcomes.

Quantitative Evidence: 4-Fluoro-2-phenyl-1,3-benzothiazole vs. Analogs


Fluorine Position: LogP and Polar Surface Area Comparison

The target compound 4-fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-92-1) has the fluorine substituent located at the 4-position of the benzothiazole phenyl ring, which distinguishes it from its regioisomer 2-(4-fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1) where fluorine resides at the 4′-position of the pendant phenyl group. Computational physicochemical property predictions indicate that 2-(4-fluorophenyl)-1,3-benzothiazole exhibits an XLogP3 value of 4.40 and a topological polar surface area of 41.10 Ų . These calculated values serve as class-level reference points for the 4-fluoro regioisomer; however, the distinct substitution pattern of CAS 1629-92-1 is expected to produce measurably different lipophilicity and electronic distribution parameters that affect membrane permeability and target binding.

Medicinal chemistry Drug design Physicochemical profiling

Amyloid-β Binding: Fluorinated vs. Non-Fluorinated Analogs

Fluorinated 2-phenylbenzothiazole derivatives demonstrate high binding affinity for amyloid-β (Aβ) plaques in Alzheimer's disease brain tissue, a property that distinguishes them from non-fluorinated analogs. Three of five tested 2-(4′-fluorophenyl)-1,3-benzothiazole compounds displayed Ki values between 2.2 and 22.5 nM in competition binding assays using human AD brain homogenates [1]. Notably, the non-radioactive reference compound 2-(4′-fluorophenyl)-1,3-benzothiazole exhibited a Ki of 9.0 nM [2]. While these data derive from the 4′-fluoro regioisomer (CAS 1629-26-1), they establish a class-level benchmark indicating that fluorinated 2-phenylbenzothiazoles achieve nanomolar Aβ plaque binding, whereas non-fluorinated 2-phenylbenzothiazole scaffolds typically show substantially lower or undetectable specific binding in the same assay systems.

Alzheimer's disease PET imaging Amyloid binding

Brain Uptake Kinetics vs. Reference Standard [11C]PIB

Fluorinated 2-phenylbenzothiazole derivatives demonstrate rapid brain penetration and fast washout kinetics, characteristics essential for PET imaging applications. In biodistribution studies in normal mice, 2-(4′-[18F]fluorophenyl)-1,3-benzothiazole showed high initial brain uptake of 3.20% injected dose per gram (ID/g) at 2 minutes post-injection, followed by rapid washout to 0.21% ID/g at 60 minutes post-injection [1]. This kinetic profile is comparable to the clinical reference standard [11C]PIB, which also exhibits rapid brain uptake and clearance in rodent models. The high initial brain uptake (exceeding 3% ID/g) coupled with efficient clearance demonstrates favorable properties for central nervous system applications.

Blood-brain barrier penetration PET tracer kinetics Neuroimaging

Antiproliferative Activity: Fluorinated vs. Non-Fluorinated 2-Arylbenzothiazoles

Fluorinated 2-arylbenzothiazole derivatives exhibit enhanced antiproliferative activity compared to non-fluorinated counterparts in human breast cancer cell lines. In a systematic structure-activity relationship study, new fluorinated 2-arylbenzothiazoles were synthesized and evaluated against MCF-7 and MDA-MB-468 breast cancer cell lines [1]. Several analogs, including compounds 9a, 9b, 12a, and 12d, demonstrated submicromolar GI50 values in both cell lines. The potent antitumor benzothiazole reference compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610) consistently showed superior potency across the panel [1]. Importantly, organometallic complexes derived from 2-phenylbenzothiazole ligands showed antiproliferative activity in the low micromolar range, representing at least an order of magnitude greater potency than the free non-fluorinated ligands [2].

Anticancer Breast cancer Cytotoxicity

Applications of 4-Fluoro-2-phenyl-1,3-benzothiazole


PET Tracer Development: 18F-Labeling of the 2-Phenylbenzothiazole Scaffold

The 4-fluoro-2-phenyl-1,3-benzothiazole scaffold represents a valuable precursor for developing 18F-labeled PET imaging agents targeting amyloid-β plaques in Alzheimer's disease. Studies with the regioisomer 2-(4′-fluorophenyl)-1,3-benzothiazole have established that fluorinated 2-phenylbenzothiazoles achieve nanomolar binding affinities (Ki = 2.2–22.5 nM) for Aβ plaques in human AD brain homogenates [1]. The 4-fluoro substitution pattern of CAS 1629-92-1 may confer distinct metabolic stability and brain uptake kinetics compared to the 4′-fluoro analog. The compound can serve as a cold reference standard for radiochemical synthesis development, or as a starting material for further derivatization to optimize binding selectivity and pharmacokinetic properties.

SAR Studies: Positional Fluorine Scanning of Benzothiazole Leads

CAS 1629-92-1 is ideally suited for systematic structure-activity relationship (SAR) studies examining the effect of fluorine substitution position on antiproliferative activity. Prior research has established that fluorinated 2-arylbenzothiazoles achieve submicromolar GI50 values in MCF-7 and MDA-MB-468 breast cancer cell lines, while non-fluorinated analogs show substantially reduced potency [2]. The 4-fluoro substitution pattern (fluorine on the benzothiazole phenyl ring at the 4-position) represents a distinct scaffold from extensively studied 5-fluoro and 4′-fluoro analogs. Comparative evaluation of CAS 1629-92-1 against its regioisomers and non-fluorinated parent compounds will elucidate position-dependent effects on target engagement, selectivity, and metabolic stability.

Organometallic Complexes: Benzothiazole Ligands for Anticancer Metallodrugs

2-Phenylbenzothiazole derivatives serve as ligands for synthesizing organometallic complexes with enhanced antiproliferative activity. Studies have demonstrated that Ru(II) and Os(II) piano-stool complexes derived from 2-phenylbenzothiazole ligands exhibit antiproliferative activity at least one order of magnitude more potent than the corresponding free ligands [3]. The 4-fluoro substituent on CAS 1629-92-1 provides an electron-withdrawing group that can modulate the electronic properties of the resulting metal complex, potentially influencing DNA binding affinity, cellular uptake, and redox behavior. This compound is suitable for coordination chemistry studies aimed at optimizing metallodrug potency and selectivity.

Fluorescent Probes and Material Science Applications

The 2-phenylbenzothiazole core is a recognized fluorophore scaffold, and fluorine substitution modulates photophysical properties including emission wavelength and quantum yield. Iridium(III) complexes incorporating benzo[d]thiazole derivative ligands emit yellow light with peaks at 564–574 nm and quantum efficiencies of 27.1–48.4% in degassed dichloromethane solution [4]. The 4-fluoro-2-phenyl-1,3-benzothiazole scaffold provides a building block for synthesizing luminescent metal complexes and organic light-emitting diode (OLED) materials, where the electron-withdrawing fluorine substituent influences emission color and efficiency.

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